molecular formula C17H10F3N3 B13256477 (Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B13256477
M. Wt: 313.28 g/mol
InChI Key: TZAGFQVJOAIKPP-WQLSENKSSA-N
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Description

(Z)-2-(1H-Benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a synthetic organic compound characterized by a benzimidazole core linked via a propenenitrile backbone to a 3-(trifluoromethyl)phenyl substituent. The Z-configuration of the double bond in the acrylonitrile moiety is critical for its stereochemical properties, which may influence biological activity or material stability. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C17H10F3N3

Molecular Weight

313.28 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C17H10F3N3/c18-17(19,20)13-5-3-4-11(9-13)8-12(10-21)16-22-14-6-1-2-7-15(14)23-16/h1-9H,(H,22,23)/b12-8-

InChI Key

TZAGFQVJOAIKPP-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)C(F)(F)F)C#N

Origin of Product

United States

Biological Activity

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound notable for its unique structural features, including a benzimidazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is C17H11F3N4C_{17}H_{11}F_3N_4, with a molecular weight of approximately 359.35 g/mol. The presence of the trifluoromethyl group enhances the compound's electronic properties, which can influence its biological interactions and efficacy .

Biological Activity Overview

Research indicates that compounds containing benzimidazole and trifluoromethyl groups exhibit significant biological activities, including:

  • Antiparasitic Activity : Studies have shown that similar benzimidazole derivatives exhibit potent activity against various protozoan parasites, such as Giardia intestinalis and Leishmania mexicana. For instance, derivatives demonstrated nanomolar activity against these pathogens .
  • Antimicrobial Properties : Compounds with similar structural features have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics .

The biological activity of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Benzimidazole derivatives often inhibit enzymes critical for the survival of pathogens, such as polymerases or proteases.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt cellular membranes, leading to cell death in susceptible organisms.

Case Study 1: Antiparasitic Efficacy

A series of benzimidazole derivatives were synthesized and tested against Trichinella spiralis. Compounds 1b and 1e exhibited significant in vitro antiparasitic activity at concentrations as low as 75 mg/kg in animal models .

Case Study 2: Antimicrobial Activity

Research involving the synthesis of 4-substituted phenyl derivatives showed promising results against various bacteria. The compounds demonstrated effective inhibition zones in agar diffusion tests, highlighting their potential as new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1H-benzimidazoleBasic structure without additional substituentsAntiparasitic activity
3-(trifluoromethyl)anilineTrifluoromethyl substitution on anilineAntimicrobial properties
5-fluoro-benzimidazoleFluorine substitution on benzimidazoleAntimicrobial properties

The unique combination of both the benzimidazole and trifluoromethyl groups along with the propene nitrile functionality in (Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may enhance its biological activity compared to simpler analogs .

Scientific Research Applications

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound with a unique combination of structural features, including a benzimidazole moiety, a trifluoromethyl-substituted phenyl group, and a prop-2-enenitrile functional group. The presence of the trifluoromethyl group enhances the compound's electronic properties, making it of interest in various chemical and biological applications.

Potential Applications

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has potential applications in various fields:

  • Pharmaceuticals: Benzimidazole derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance the drug's metabolic stability and bioavailability.
  • Agrochemicals: Trifluoromethyl-containing compounds are used in agrochemicals as herbicides, fungicides, and insecticides. The presence of the benzimidazole moiety can add to the compound's biological activity.
  • Materials Science: These compounds can be used as building blocks for creating new materials with unique electronic and optical properties. The trifluoromethyl group can enhance the compound's lipophilicity, making it useful in creating self-assembled monolayers and organic thin films.

Related Compounds

Compound NameStructure FeaturesUnique Aspect
1H-benzimidazoleContains benzimidazole coreBasic structure without additional substituents
3-(trifluoromethyl)anilineTrifluoromethyl substitution on anilineFocuses on amino functionalities
4-(trifluoromethyl)benzaldehydeTrifluoromethyl group on benzaldehydeAldehyde functional group
5-fluoro-benzimidazoleFluorine substitution on benzimidazoleFluoride instead of trifluoromethyl

Tryptophan–Kynurenine Metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

a. Thiazole- and Ureido-Containing Derivatives

Compounds such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) and 8k () share the trifluoromethylphenyl group but incorporate a thiazole ring and urea linkage instead of benzimidazole and acrylonitrile. These differences significantly alter physicochemical properties:

  • 8j : Molecular weight 412.1 g/mol, yield 52.7% .
  • 8k: Molecular weight 446.0 g/mol, yield 55.6% .
b. Pyrazole-Based Acrylonitrile Derivatives

The compound 2-(Z)-2-[(Z)-benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile () features a pyrazole ring and chloro-trifluoromethylpyridine substituent. Key properties include:

  • Molecular formula: C₁₉H₁₀ClF₃N₄O
  • Molar mass: 402.76 g/mol
  • Predicted pKa: -4.08 ± 0.39 .
    The target compound’s benzimidazole core may confer higher thermal stability compared to pyrazole derivatives due to extended π-conjugation.

Substituent Effects on Physicochemical Properties

The trifluoromethyl group in the target compound enhances lipophilicity (logP) and resistance to oxidative metabolism compared to analogs with methoxy or dimethylamino substituents, such as (2Z)-3-[4-(Dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile (). For example:

  • Methoxyimino derivative (): Contains electron-donating groups (dimethylamino, methoxy), which reduce electrophilicity and may decrease reactivity in nucleophilic environments.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Predicted pKa
Target Compound C₁₇H₁₁F₃N₄ 352.29 Benzimidazole, -CF₃ N/A N/A
8j () C₁₈H₁₂ClF₃N₄OS 412.1 Thiazole, urea, -CF₃ 52.7 N/A
2-(Z)-2-[(Z)-Benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile () C₁₉H₁₀ClF₃N₄O 402.76 Pyrazole, benzoyl, -CF₃ N/A -4.08 ± 0.39
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) () C₂₄H₂₄F₃N₅O₃S 548.2 Thiazole, urea, piperazine 92.0 N/A

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